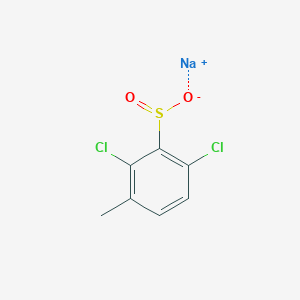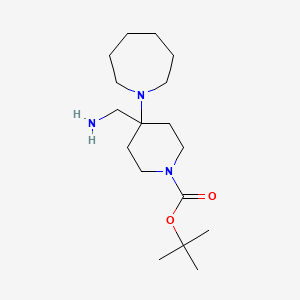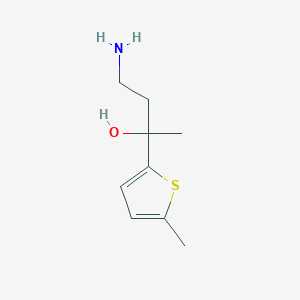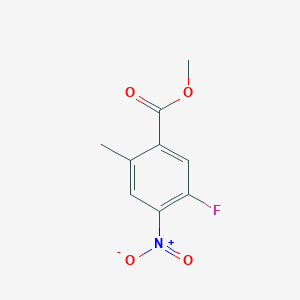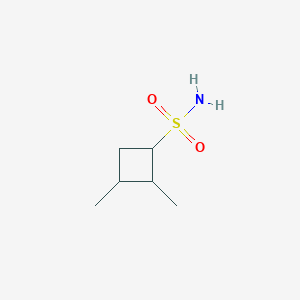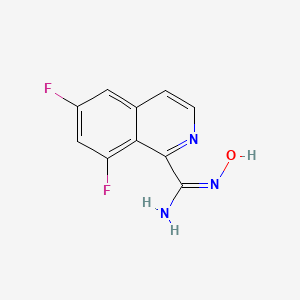
(E)-6,8-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound characterized by the presence of fluorine atoms at the 6th and 8th positions of the isoquinoline ring, along with a hydroxy group and a carboximidamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common route starts with the fluorination of isoquinoline derivatives, followed by the introduction of the hydroxy and carboximidamide groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
化学反応の分析
Types of Reactions
(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted isoquinoline derivatives.
科学的研究の応用
(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of (E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The hydroxy and carboximidamide groups contribute to the compound’s reactivity and ability to form stable complexes with its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
6,8-Difluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, resulting in different reactivity and applications.
N’-hydroxyisoquinoline-1-carboximidamide: Lacks the fluorine atoms, affecting its binding affinity and biological activity.
6,8-Difluoroisoquinoline-1-carboximidamide:
Uniqueness
(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the combination of fluorine atoms, hydroxy group, and carboximidamide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications.
特性
分子式 |
C10H7F2N3O |
|---|---|
分子量 |
223.18 g/mol |
IUPAC名 |
6,8-difluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7F2N3O/c11-6-3-5-1-2-14-9(10(13)15-16)8(5)7(12)4-6/h1-4,16H,(H2,13,15) |
InChIキー |
FYXKCDWOAPAYPV-UHFFFAOYSA-N |
異性体SMILES |
C1=CN=C(C2=C(C=C(C=C21)F)F)/C(=N\O)/N |
正規SMILES |
C1=CN=C(C2=C(C=C(C=C21)F)F)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


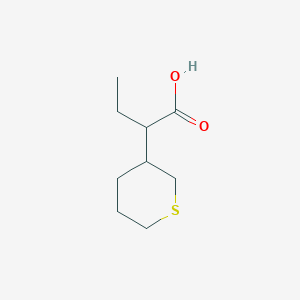


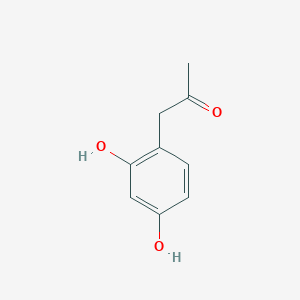
methanol](/img/structure/B13157848.png)
![4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)
